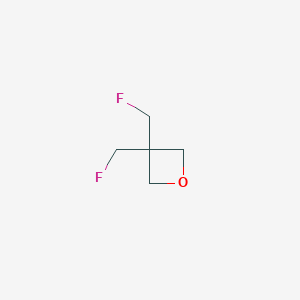

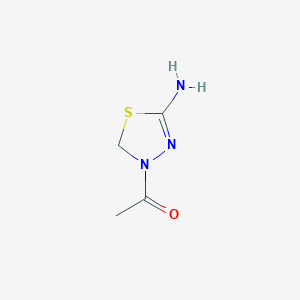

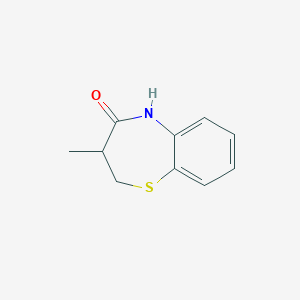

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, also known as 3MTB, is a heterocyclic compound which is used as a building block in the synthesis of certain pharmaceuticals. It is a versatile and useful compound that has been used in a variety of scientific research applications and laboratory experiments.

科学的研究の応用

Anticancer Research

This compound has been explored for its potential in anticancer therapy. Derivatives of tetrahydro-1,5-benzothiazepin-4-one have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the structure has been found to increase antiproliferative activity, suggesting a promising avenue for the development of new anticancer agents .

Cardiovascular Medications

In medicinal chemistry, tetrahydrobenzazepines, which are structurally related to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, are found in several cardiovascular drugs. These include evacetrapib, benazepril, and tolvaptan, indicating the potential of this compound in the treatment of cardiovascular diseases .

Nicotinic Receptor Agonists

Research has indicated that certain tetrahydro-1,5-benzazepine derivatives exhibit activity as agonists at nicotinic acetylcholine receptors. This activity is significant in the context of developing treatments for conditions like nicotine addiction .

Muscarinic Receptor Antagonism

Compounds structurally similar to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been screened for their ability to act as muscarinic receptor antagonists. This is particularly relevant in the study of treatments for disorders of the digestive system and urinary tract .

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins. This is crucial for drug design, as it helps in predicting the interaction and affinity of drugs towards specific biological targets .

Electrophilic Aromatic Substitution

In biochemistry, the functionalization of the benzothiazepinone core through electrophilic aromatic substitution has been studied. This process is key to synthesizing highly substituted derivatives with potential biological activities .

HIV-1 Replication Inhibition

Derivatives of 1,5-benzothiazepinones have been investigated for their properties as inhibitors of HIV-1 replication. This suggests that modifications to the core structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could yield potent antiviral agents .

Tubulin Polymerization Inhibition

In cancer research, certain derivatives have been found to exert strong inhibition of tubulin polymerization, a process crucial for cell division. By binding to the colchicine site of tubulin, these compounds can inhibit cancer cell growth, presenting a potential therapeutic mechanism .

特性

IUPAC Name |

3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZWOGDKSYYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504929 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |

CAS RN |

6516-91-2 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。